molecular formula C13H18N2O B1425473 (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine CAS No. 158252-09-6

(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine

货号: B1425473
CAS 编号: 158252-09-6
分子量: 218.29 g/mol
InChI 键: GXVSLYAKJGKRCK-OLZOCXBDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4aR,7aS)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine (CAS: 151213-50-2) is a bicyclic morpholine derivative with a fused pyrrolidine ring system. Its molecular formula is C₁₃H₁₈N₂O, and it serves as a multifunctional small-molecule scaffold in medicinal chemistry and drug discovery . Synthesized via a six-step process, this compound features a benzyl substituent at the 4-position, which enhances its antimicrobial activity against bacterial and fungal strains . Notably, derivatives of this compound (e.g., 6a-j) exhibit structure-dependent efficacy, with cyclohexomethyl, isopropyl, and p-methylbenzyl substituents showing promising activity . The compound’s stereochemistry (4aR,7aS) is critical for its biological interactions, as evidenced by its role in optimizing GPR119 agonists and antimicrobial agents .

属性

IUPAC Name

(4aR,7aS)-4-benzyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)10-15-6-7-16-13-9-14-8-12(13)15/h1-5,12-14H,6-10H2/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVSLYAKJGKRCK-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CNCC2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2CNC[C@H]2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158252-09-6
Record name rac-(4aR,7aS)-4-benzyl-octahydropyrrolo[3,4-b]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Starting Materials and Initial Cyclization

  • Starting Material: Commercially available cis-epoxysuccinic acid or dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemates.
  • Initial Step: Enzymatic or chemical resolution of racemic intermediates to obtain optically active precursors.
  • Cyclization: Treatment of these precursors with appropriate amines under controlled conditions to induce cyclization and form the bicyclic ring system.

For example, enzymatic hydrolysis using lipases or esterases can selectively hydrolyze one enantiomer of a racemic intermediate, enabling isolation of optically pure compounds.

Catalytic Cyclization and Ring Closure

  • Use of ruthenium chloride as a catalyst to promote cyclization reactions.
  • Reactions are typically carried out under mild conditions (temperature range 50–100 °C) in inert solvents such as toluene.
  • The cyclization step forms the fused pyrrolidine-oxazine bicyclic system with high stereochemical control.

Functional Group Transformations

  • Reduction of intermediates using lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
  • Substitution reactions employing sodium methoxide or other nucleophiles to introduce or modify substituents on the bicyclic framework.
  • Acidic treatments (e.g., aqueous HCl reflux for 2–4 hours) to remove protective groups or induce further ring transformations.

Optical Purity and Stereochemical Control

  • The process includes steps to ensure optical purity above 99%, often verified by chromatographic or spectroscopic methods such as NMR.
  • Protective groups such as benzyl amine or substituted benzyl amines are used to control reactivity and stereochemistry during intermediate stages.

Summary Table of Preparation Steps

Step No. Description Reagents/Catalysts Conditions Outcome
1 Starting material preparation and resolution cis-Epoxysuccinic acid, lipase/esterase Mild enzymatic hydrolysis, ambient temperature Optically active intermediate
2 Cyclization to bicyclic core Ruthenium chloride catalyst 50–100 °C, inert solvent (toluene) Formation of bicyclic pyrrolidine-oxazine
3 Functional group modification LiAlH4, NaOMe Controlled temperature, inert atmosphere Reduction and substitution reactions
4 Protective group removal/acid treatment Aqueous HCl Reflux, 2–4 hours Deprotection and final ring adjustments

Research Findings and Optimization

  • The use of cis-epoxysuccinic acid as a starting material allows for stereoselective control due to its inherent chirality.
  • Catalytic cyclization with ruthenium chloride enhances yield and selectivity compared to non-catalyzed methods.
  • Mild reaction conditions preserve the integrity of sensitive functional groups and reduce side reactions.
  • Enzymatic resolution steps improve optical purity significantly, which is essential for biological activity.
  • Protective group strategies using benzyl amine derivatives facilitate selective transformations without racemization.
  • Reaction monitoring by NMR and IR spectroscopy confirms the structure and purity of intermediates and final products.

化学反应分析

Types of Reactions

(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are tailored to optimize each specific reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

科学研究应用

(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: It may be used in the development of new materials with specialized properties.

作用机制

The mechanism of action of (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

相似化合物的比较

Steric and Electronic Effects

  • Benzyl vs. Methyl Substituents : The benzyl group in this compound enhances lipophilicity and π-π stacking interactions, improving antimicrobial potency compared to the methyl-substituted analog (CAS 1360534-98-0), which lacks significant bioactivity .
  • Parent Structure : The unsubstituted pyrrolo-oxazine (CAS 209401-69-4) serves as a versatile intermediate but requires functionalization (e.g., fluorination in Finafloxacin) to achieve therapeutic relevance .

Stereochemical Impact

  • The 4aR,7aS configuration is critical for binding to biological targets. For example, stereoisomers of octahydropyrrolo[3,4-b]pyridine derivatives exhibit divergent agonistic potency for GPR119 receptors .

Industrial Utility

  • The tert-butyl carboxylate derivative (CAS 1312131-49-9) is used in peptide synthesis due to its stability under acidic conditions, contrasting with the benzyl-substituted compound’s focus on bioactivity .

常见问题

Basic: What are the primary synthetic routes for (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine, and how is its stereochemical integrity maintained?

The compound is synthesized as a key intermediate for fluoroquinolone antibiotics like Finafloxacin Hydrochloride . A common route involves cyclization reactions of pyrrolidine and oxazine precursors under controlled conditions. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts to preserve the (4aR,7aS) configuration, critical for biological activity . For example, Finafloxacin synthesis employs this intermediate to introduce the pyrrolo-oxazine moiety via nucleophilic substitution at the C7 position of the quinolone core .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

  • Spectral Characterization :
    • IR Spectroscopy : Disappearance of carbonyl (C=O) and bromine (C-Br) bands confirms intermediate conversion .
    • <sup>1</sup>H NMR : Aromatic protons in the range δ 6.50–8.71 ppm and heteroaromatic protons at δ 7.32–8.56 ppm validate the fused pyrrolo-oxazine structure .
    • HPLC : Purity ≥99% is verified using reverse-phase chromatography with UV detection .

Advanced: How can researchers resolve contradictions in stereochemical assignments between (4aR,7aS) and (4aS,7aS) configurations during synthesis?

Discrepancies arise due to the compound’s bicyclic system, where minor synthetic deviations can invert stereochemistry. To resolve this:

  • Use X-ray crystallography to unambiguously assign configurations.
  • Apply chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers .
  • Compare <sup>13</sup>C NMR chemical shifts with reference standards; deviations >0.5 ppm indicate stereochemical mismatches .

Advanced: What methodologies optimize reaction yields in large-scale synthesis while minimizing racemization?

  • Solvent Optimization : Use polar aprotic solvents (e.g., dioxane or DMF) to stabilize transition states and reduce side reactions .
  • Temperature Control : Maintain reactions at 0–25°C to suppress thermal racemization .
  • Catalysis : Employ Pd-catalyzed cross-coupling or enzyme-mediated asymmetric synthesis for regioselective benzylation .
  • In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress in real time .

Basic: What is the role of this compound in antibiotic development?

It serves as a pharmacophore in Finafloxacin , enhancing bacterial DNA gyrase inhibition. The benzyl group at C4 improves lipophilicity, aiding penetration through bacterial membranes . Comparative studies show that the (4aR,7aS) configuration increases potency against Gram-negative pathogens by 10-fold compared to its enantiomer .

Advanced: How do researchers address toxicity and safety concerns during handling?

  • Hazard Classification : The compound’s analogs are classified under EU-GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and full-face respirators during synthesis .
  • Waste Management : Quench reaction mixtures with 5% NaOH before disposal to neutralize reactive intermediates .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hazardous byproducts .

Advanced: What computational tools aid in predicting the compound’s reactivity and binding affinity?

  • Density Functional Theory (DFT) : Models transition states for cyclization steps, predicting activation energies (±2 kcal/mol accuracy) .
  • Molecular Docking (AutoDock Vina) : Simulates interactions with DNA gyrase (PDB: 1KZN), highlighting hydrogen bonds between the oxazine oxygen and Ser84 residue .
  • QSAR Models : Correlate substituent effects (e.g., benzyl vs. alkyl groups) with antibacterial MIC values .

Basic: How is the compound’s stability assessed under different storage conditions?

  • Forced Degradation : Expose to UV light (254 nm), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation via HPLC-MS; major degradants include N-oxide and ring-opened amides .
  • Long-term Stability : Store at –20°C under argon; room-temperature storage leads to 5% decomposition over 6 months .

Advanced: What strategies improve enantiomeric excess (ee) in asymmetric synthesis?

  • Chiral Ligands : Use (R)-BINAP or Josiphos ligands in Pd-catalyzed reactions to achieve >95% ee .
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .
  • Crystallization-Induced Diastereomer Transformation : Recrystallize diastereomeric salts with L-tartaric acid .

Basic: What are the compound’s key physicochemical properties relevant to drug formulation?

PropertyValueMethodReference
LogP 1.8 ± 0.2Shake-flask (octanol/water)
pKa 6.4 (basic NH), 3.1 (oxazine)Potentiometric titration
Solubility (pH 7.4) 2.1 mg/mLHPLC-UV

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。